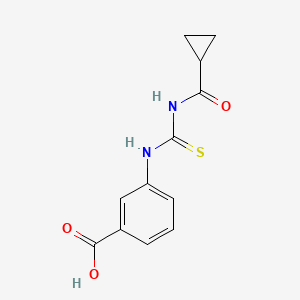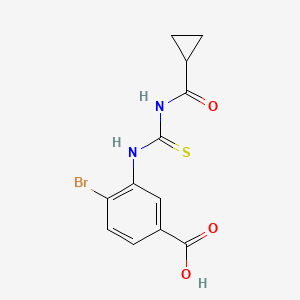![molecular formula C22H19F3O3 B7432627 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol](/img/structure/B7432627.png)
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol, also known as Bisoprolol, is a beta-blocker medication used for the treatment of high blood pressure, heart failure, and angina. It is a selective beta-1 adrenergic receptor blocker that reduces the heart rate and blood pressure by blocking the effects of adrenaline and noradrenaline on the heart.
Wirkmechanismus
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol selectively blocks the beta-1 adrenergic receptors in the heart, reducing the effects of adrenaline and noradrenaline on the heart. This results in a decrease in heart rate and blood pressure, which helps to reduce the workload on the heart and improve its function.
Biochemical and Physiological Effects:
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol has been shown to have several biochemical and physiological effects on the cardiovascular system. It reduces the heart rate and blood pressure, increases the stroke volume and cardiac output, and improves the function of the left ventricle. It also reduces the levels of circulating catecholamines, which are hormones that increase heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol has several advantages for use in laboratory experiments. It is a well-studied drug with a known mechanism of action, making it easier to design experiments and interpret results. It is also readily available and relatively inexpensive. However, the use of 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol in laboratory experiments is limited by its specificity for beta-1 adrenergic receptors, which may not be relevant for all experimental models.
Zukünftige Richtungen
There are several potential future directions for research on 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol. One area of interest is the use of 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol in combination with other drugs for the treatment of cardiovascular disease. Another area of interest is the investigation of 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol's potential in reducing the risk of heart attacks and strokes in patients with cardiovascular disease. Additionally, the development of new formulations and delivery methods for 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol may improve its effectiveness and reduce side effects.
Synthesemethoden
The synthesis of 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol involves several steps, starting with the reaction of 4-fluorophenol with benzyl bromide to form 4-benzyloxyfluorobenzene. This intermediate is then reacted with 4-fluorophenylmagnesium bromide to form 1-[bis(4-fluorophenyl)methoxy]-4-(2-fluorophenyl)butane-2-ol. The final step involves the reduction of the ketone group using sodium borohydride to form 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol has been extensively studied for its effectiveness in treating high blood pressure, heart failure, and angina. It has also been used in several clinical trials to investigate its potential in reducing the risk of heart attacks and strokes in patients with cardiovascular disease.
Eigenschaften
IUPAC Name |
1-[bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3O3/c23-17-9-5-15(6-10-17)22(16-7-11-18(24)12-8-16)28-14-19(26)13-27-21-4-2-1-3-20(21)25/h1-12,19,22,26H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGRZXHTDNEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(COC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-oxoazepan-1-yl)propyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B7432545.png)
![N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B7432546.png)
![[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate](/img/structure/B7432549.png)
![N-[(2-bromophenyl)-phenylmethyl]-3-fluoro-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7432555.png)
![Methyl 3-[[(2-bromophenyl)-phenylmethyl]-methylsulfamoyl]benzoate](/img/structure/B7432561.png)

![3-[2-[(2-Fluorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432577.png)

![N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide](/img/structure/B7432590.png)

![N'-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N'-(2-hydroxyethyl)-N-methyl-N-[2-(N-methyl-4-sulfamoylanilino)ethyl]oxamide](/img/structure/B7432619.png)
![(2S)-N-(4-hydroxyphenyl)-N'-methyl-2-[(1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carbonyl)amino]pentanediamide](/img/structure/B7432635.png)
![3-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7432650.png)
![(4aR,8aS)-6-[2-(2-chloro-6-fluorophenyl)acetyl]-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7432662.png)